3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid
Overview
Description
3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid is an organic compound with the molecular formula C12H22O6 It is a derivative of propanoic acid, characterized by the presence of ethoxy and oxopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid typically involves multi-step organic reactions. One common method includes the esterification of propanoic acid derivatives with ethoxy and oxopropoxy groups. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and pH is crucial to achieve a high-quality product. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of 3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as esterification and hydrolysis. These interactions can modulate enzyme activity, influence metabolic processes, and affect cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(3-Ethoxy-3-oxopropoxy)ethoxy)propanoic acid
- 3-(2-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid
- 3-(4-(2-Ethoxycarbonyl-ethoxy)butoxy)propanoic acid
Uniqueness
3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic acid is unique due to its specific arrangement of ethoxy and oxopropoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-[4-(3-ethoxy-3-oxopropoxy)butoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-2-18-12(15)6-10-17-8-4-3-7-16-9-5-11(13)14/h2-10H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDLMNWBMVNGAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOCCCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649690 | |
Record name | 3-[4-(3-Ethoxy-3-oxopropoxy)butoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-91-0 | |
Record name | 3-[4-(3-Ethoxy-3-oxopropoxy)butoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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